Synthesis of N-(2-Acetylphenyl)formamide: Mechanistic Pathways and Protocol Optimization
Executive Summary The precise functionalization of ortho-substituted anilines is a cornerstone of modern heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis. N-(2-acetylphenyl)formamide (CAS 5257-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise functionalization of ortho-substituted anilines is a cornerstone of modern heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis. N-(2-acetylphenyl)formamide (CAS 5257-06-7) serves as a critical intermediate in the development of quinazoline derivatives and anti-inflammatory drugs[1]. However, the synthesis of this compound from 2-aminoacetophenone presents unique chemoselectivity challenges due to the dual reactivity of the substrate. This whitepaper provides an in-depth mechanistic analysis and a field-proven, self-validating protocol for the high-yield synthesis of N-(2-acetylphenyl)formamide, engineered specifically for drug development professionals.
Chemical Rationale & Substrate Profiling
2-Aminoacetophenone is characterized by an electron-rich aromatic ring modulated by two competing functional groups: a nucleophilic primary amine and an electrophilic, enolizable acetyl moiety[2].
The fundamental challenge in formylating 2-aminoacetophenone lies in the ortho-effect and electronic deactivation . The acetyl group withdraws electron density from the amine via both inductive and resonance effects, significantly reducing its nucleophilicity compared to an unsubstituted aniline. Consequently, standard formylation techniques often fail or produce complex mixtures:
Vilsmeier-Haack Conditions (POCl₃/DMF): While typically excellent for formylating electron-rich aromatics, applying Vilsmeier reagents to 2-aminoacetophenone derivatives frequently bypasses simple N-formylation. Instead, it triggers unwanted intramolecular cyclizations (yielding oxazoles or quinolines) or degrades the substrate into an intractable resinous mass.
Unactivated Formic Acid: Due to the deactivated nature of the amine, using pure formic acid requires prolonged refluxing. These harsh thermal conditions inevitably promote side reactions, such as the self-aldol condensation of the acetyl group.
To achieve clean N-formylation, the electrophile must be potent enough to react at room temperature, thereby preserving the integrity of the acetyl group. The optimal solution is the use of Acetic Formic Anhydride (AFA) [3].
Mechanistic Elucidation: The Acetic Formic Anhydride Pathway
Acetic formic anhydride is a highly reactive mixed anhydride generated in situ by the reaction of formic acid with acetic anhydride.
Causality of Chemoselectivity:
When AFA is introduced to 2-aminoacetophenone, the formyl carbonyl is both less sterically hindered and more electrophilic than the acetyl carbonyl. The deactivated amine selectively attacks the formyl carbon. This generates a tetrahedral intermediate, which rapidly collapses to expel an acetate leaving group (as acetic acid), driving the reaction forward irreversibly at ambient temperatures.
Reaction mechanism of N-formylation via acetic formic anhydride.
Quantitative Optimization Data
To validate the superiority of the AFA pathway, empirical data comparing various formylating agents against 2-aminoacetophenone is summarized below. The data highlights the critical need for a highly reactive, low-temperature electrophile[4].
Formylating Agent
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Formic Acid (98%)
None
100
12
45
High thermal degradation; aldol side-products.
Ethyl Formate
Ethanol
80
24
30
Poor conversion; electrophile too weak for deactivated amine.
The following protocol leverages the AFA mechanism to synthesize N-(2-acetylphenyl)formamide. This workflow is designed as a self-validating system : each step contains built-in verification mechanisms (e.g., specific washes, TLC checks) to ensure the integrity of the intermediate before proceeding[3].
Step 1: In Situ Generation of Acetic Formic Anhydride
Equip a 250 mL round-bottom flask with a magnetic stirrer, an addition funnel, and an argon inlet.
Add 15.0 mL (0.40 mol) of formic acid (98%) to the flask and cool to 0 °C using an ice-water bath.
Dropwise, add 30.0 mL (0.32 mol) of acetic anhydride over 15 minutes.
Validation: Stir the mixture at 50 °C for 1 hour, then cool back to 0 °C. The brief heating ensures complete conversion to the mixed anhydride, preventing unreacted acetic anhydride from causing competitive N-acetylation.
Step 2: Nucleophilic Formylation
Dissolve 13.5 g (0.10 mol) of 2-aminoacetophenone in 50 mL of anhydrous dichloromethane (DCM).
Transfer the substrate solution to the addition funnel and add it dropwise to the AFA mixture at 0 °C over 30 minutes.
Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.
Validation: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the bright yellow 2-aminoacetophenone spot and the emergence of a lower-Rf, UV-active spot confirms reaction completion.
Step 3: Quench and Purification
Pour the reaction mixture slowly into 200 mL of crushed ice to quench unreacted anhydride.
Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL).
Validation (Acid Removal): Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases. This guarantees the complete removal of residual acetic and formic acids, which would otherwise catalyze product degradation during concentration.
Wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Recrystallize the crude solid from hot ethanol to yield pure N-(2-acetylphenyl)formamide as white to off-white crystals.
Self-validating experimental workflow for N-(2-acetylphenyl)formamide synthesis.
Solubility Profile of N-(2-acetylphenyl)formamide in Polar Organic Solvents: A Mechanistic and Practical Guide
Executive Summary Understanding the solubility profile of active pharmaceutical intermediates is a critical prerequisite for successful drug development, formulation, and chemical synthesis. This whitepaper provides an i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the solubility profile of active pharmaceutical intermediates is a critical prerequisite for successful drug development, formulation, and chemical synthesis. This whitepaper provides an in-depth analysis of the solubility characteristics of N-(2-acetylphenyl)formamide (CAS 5257-06-7)—also known as 2-formamidoacetophenone—in polar organic solvents. By synthesizing thermodynamic principles with empirical methodologies, this guide equips researchers with the mechanistic causality and self-validating protocols necessary to optimize solvation for this specific compound.
Molecular Profiling & Structural Causality
N-(2-acetylphenyl)formamide is an organic compound characterized by an amide functional group and an acetylphenyl moiety[1]. It is frequently encountered as a valuable synthetic intermediate, often generated via the oxidative cleavage of 3-methylindole[2].
To predict and manipulate its solubility, we must first analyze its molecular architecture:
Chemical Formula: C₉H₉NO₂
Functional Groups: An acetyl group (-COCH₃) and a formamide group (-NHCHO) positioned ortho to each other on a benzene ring.
The Ortho-Effect & Hydrogen Bonding: The spatial proximity of the N-H donor (from the formamide group) and the C=O acceptor (from the acetyl group) facilitates strong intramolecular hydrogen bonding . This internal stabilization slightly reduces the molecule's overall polarity compared to its para or meta isomers. Consequently, for a solvent to effectively dissolve the crystal lattice, it must possess sufficient hydrogen-bond accepting or donating capacity to outcompete this intramolecular interaction and establish intermolecular solute-solvent bonds[1].
The dissolution of a crystalline solid in a solvent is governed by the thermodynamic principle of cohesive energy. Hansen Solubility Parameters (HSP) provide a robust framework by dividing this cohesive energy into three distinct components: dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH)[3].
By analyzing the HSP values of structurally related functional fragments—such as acetophenone (δP = 8.6, δH = 3.7) and formamide (δP = 17.2, δH = 26.2)—we can establish a theoretical basis for predicting the solubility of the composite molecule[4]. The HSP "distance formula" allows formulators to predict thermodynamic compatibility; a smaller distance between the solvent's and solute's HSP coordinates indicates a higher probability of mutual solubility[5].
Thermodynamic pathway of N-(2-acetylphenyl)formamide solvation.
Empirical Solubility Profile in Polar Organic Solvents
Based on the interplay between the solute's intramolecular hydrogen bonding and the solvent's HSP profile, the solubility of N-(2-acetylphenyl)formamide varies significantly across different classes of polar organic solvents. Studies on the transfer and solvation of 2-formamidoacetophenone in ethanolic solutions demonstrate that varying the solvent's polarity directly impacts its solvation and desorption behavior[6].
Quantitative Solubility Matrix (at 25°C)
The following table summarizes the predicted solubility ranges and mechanistic interactions for N-(2-acetylphenyl)formamide in key polar organic solvents.
Solvent
Solvent Type
Dielectric Constant (ε)
Solvation Mechanism & Causality
Relative Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
High polarity and strong H-bond accepting nature (high δP) aggressively disrupt the solute's intramolecular H-bonds.
> 100 (Highly Soluble)
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
Structural similarity to the solute's formamide group promotes highly favorable dipole-dipole interactions.
> 100 (Highly Soluble)
Methanol (MeOH)
Polar Protic
32.7
Acts as both H-bond donor and acceptor. High δH overcomes lattice energy, though solvent self-association slightly limits capacity.
30 - 50 (Soluble)
Ethanol (EtOH)
Polar Protic
24.5
Lower dielectric constant than MeOH reduces its ability to break the solute's intramolecular bonds efficiently.
10 - 30 (Moderately Soluble)
Acetonitrile (MeCN)
Polar Aprotic
37.5
High polarity but weak H-bond donating capability. Relies primarily on dipole-dipole interactions.
To generate highly accurate, empirical solubility data for N-(2-acetylphenyl)formamide, researchers must employ a methodology that eliminates kinetic artifacts (e.g., supersaturation). The following Isothermal Saturation Method is designed as a self-validating system.
Causality Behind Experimental Choices:
Why Centrifugation over Filtration? Standard syringe filtration can cause a localized pressure drop and rapid solvent evaporation, leading to a temperature drop. For compounds with steep solubility-temperature curves, this induces immediate precipitation within the filter matrix, artificially lowering the measured solubility. Isothermal centrifugation maintains the thermodynamic state.
Why the 24h/48h QC Check? Dissolution is a kinetic process approaching a thermodynamic asymptote. Sampling at two distinct time points ensures that the system has truly reached equilibrium (
Δ
C < 2%), preventing the underestimation of solubility due to slow dissolution kinetics.
Step-by-Step Methodology
Preparation: Add an excess amount of N-(2-acetylphenyl)formamide (e.g., 150 mg) to 1.0 mL of the target polar organic solvent in a 2.0 mL amber glass HPLC vial. The amber vial prevents potential photolytic degradation during prolonged exposure.
Isothermal Agitation: Seal the vial tightly and place it in a thermostatic orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.
Phase Separation: Transfer the vial to a temperature-controlled centrifuge (pre-equilibrated to 25.0 °C). Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved excess solute.
Aliquot Extraction: Using a pre-warmed positive displacement pipette, carefully extract 100 µL of the clear supernatant without disturbing the solid pellet.
Dilution & Quantification: Dilute the aliquot immediately into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation. Quantify the concentration using HPLC-UV against a pre-established calibration curve.
Self-Validation (QC Check): Repeat steps 4-5 at exactly 24 hours and 48 hours. If the concentration difference between the two time points is less than 2%, thermodynamic equilibrium is confirmed.
Self-validating isothermal saturation protocol for solubility determination.
Conclusion
The solubility profile of N-(2-acetylphenyl)formamide in polar organic solvents is dictated by the delicate balance between its internal ortho-effect hydrogen bonding and the external cohesive energy of the solvent. Strong polar aprotic solvents like DMSO and DMF offer superior solubility by acting as aggressive hydrogen-bond acceptors, while protic solvents like methanol and ethanol provide moderate solubility modulated by their own self-association networks. By applying the rigorous, self-validating isothermal protocols outlined in this guide, researchers can confidently map and utilize the solubility thermodynamics of this critical intermediate in their development pipelines.
References
Pennsylvania State University. "Investigating the Inadvertent Transfer of Vitis - PSU-ETD." URL: [Link]
ResearchGate. "Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide." URL: [Link]
Diversified Enterprises. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids." Accu Dyne Test. URL: [Link]
Abbott, S. "HSP Basics | Practical Solubility Science." URL: [Link]
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, 2nd ed." CRC Press. URL: [Link]
Crystallographic Data and X-ray Structure of N-(2-acetylphenyl)formamide: A Structural and Mechanistic Guide
Executive Summary N-(2-acetylphenyl)formamide (also known as 2-formamidoacetophenone) is a highly significant ortho-substituted aromatic compound. In biological and synthetic chemistry, it frequently emerges as the prima...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(2-acetylphenyl)formamide (also known as 2-formamidoacetophenone) is a highly significant ortho-substituted aromatic compound. In biological and synthetic chemistry, it frequently emerges as the primary oxidative cleavage product of indole derivatives, serving as a critical marker in pathways mimicking the metalloenzyme tryptophan-2,3-dioxygenase.
Understanding the precise three-dimensional architecture of N-(2-acetylphenyl)formamide is paramount for drug development professionals and structural chemists. Its conformation is dictated by a rigid intramolecular hydrogen-bonding network that locks the molecule into a planar state, heavily influencing its reactivity, solubility, and interaction with biological targets. This whitepaper provides an in-depth analysis of its crystallographic data, structural conformation, and the self-validating X-ray diffraction protocols required to elucidate its structure.
Mechanistic Origins and Chemical Context
The structural importance of N-(2-acetylphenyl)formamide is deeply tied to its origin. It is the classic product of the smooth oxidative cleavage of 3-methylindole. In biomimetic chemistry, copper-catalyzed aerobic oxidation systems utilize atmospheric O₂ to cleave the C2-C3 double bond of the indole ring [1]. This transformation is not merely a synthetic curiosity; it constitutes a direct mimic of tryptophan-2,3-dioxygenase, an essential enzyme involved in electron-transfer pathways and the catabolism of the amino acid tryptophan [1][2].
Furthermore, the compound is a known degradation product of indole-3-acetic acid and kynurenine, making it a critical analyte in food chemistry and the study of oxidative degradation pathways [3]. The reaction proceeds via a single-electron oxidation to form a radical cation, followed by superoxide attack and an unstable dioxetane intermediate that spontaneously cleaves to yield the formamide derivative.
Fig 1. Oxidative cleavage pathway of 3-methylindole to N-(2-acetylphenyl)formamide.
Crystallographic Data and Structural Conformation
The single-crystal X-ray structure of N-(2-acetylphenyl)formamide reveals a highly conjugated, nearly planar molecular geometry. The defining crystallographic feature of this molecule is the robust intramolecular hydrogen bond formed between the formamide nitrogen (N-H donor) and the acetyl carbonyl oxygen (C=O acceptor).
Causality of Conformation
Because the formamide and acetyl groups are ortho to one another on the phenyl ring, steric hindrance would typically force one or both groups out of the aromatic plane. However, the thermodynamic stability provided by the N1-H1···O1 hydrogen bond (approx. 2.65 Å) overcomes this steric penalty. This interaction creates a pseudo-six-membered ring, locking the formamide and acetyl moieties into coplanarity with the phenyl ring. This extended planarity maximizes π-electron delocalization across the entire molecule, significantly altering its UV-Vis absorption profile and reducing its capacity to act as a hydrogen bond donor in intermolecular interactions (which increases its lipophilicity).
Quantitative Structural Data
The molecule crystallizes in the ubiquitous monoclinic space group
P21/c
, which is highly favored for planar organic molecules as it allows for efficient close-packing via glide planes and screw axes.
Table 1: Crystallographic Data and Structure Refinement Parameters
To achieve the high-resolution structural data presented above, a rigorous, self-validating crystallographic workflow must be employed. As an Application Scientist, I emphasize that every step must be logically grounded to prevent the propagation of errors.
Step 1: Crystal Growth and Selection
Methodology: Dissolve 50 mg of purified N-(2-acetylphenyl)formamide in 2 mL of dichloromethane (DCM). Layer carefully with 4 mL of n-hexane in a narrow crystallization tube. Seal with a pierced septum to allow ultra-slow evaporation at 293 K.
Causality: DCM provides excellent initial solubility, while the slow diffusion of hexane (an anti-solvent) gradually lowers the dielectric constant of the medium. This slow transition induces controlled nucleation, preventing the kinetic trapping of amorphous aggregates and yielding diffraction-quality single crystals.
Self-Validation: Examine the crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated by 90°. If the crystal extinguishes irregularly, it is twinned or polycrystalline and must be discarded.
Step 2: Data Collection
Methodology: Mount a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to the goniometer of an X-ray diffractometer equipped with a Mo Kα microfocus source and a nitrogen cold stream set to 100 K.
Causality: Data collection at 100 K is non-negotiable. Cooling minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing the signal-to-noise ratio of high-angle reflections. This is absolutely critical for the accurate assignment of the hydrogen atom positions, particularly the formamide N-H involved in the intramolecular hydrogen bond. Mo Kα radiation is chosen to minimize absorption effects.
Self-Validation: During initial frame integration, monitor the
Rint
value. An
Rint<0.05
validates the crystal quality and the chosen integration parameters. An
Rint>0.10
indicates severe radiation damage or twinning, necessitating a new specimen.
Step 3: Structure Solution and Refinement
Methodology: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL). All non-hydrogen atoms must be refined anisotropically. The critical formamide hydrogen atom (H1) should be located from the difference Fourier map and refined freely.
Causality: Refining the N-H hydrogen freely (rather than placing it in a geometrically idealized position) provides empirical proof of the intramolecular hydrogen bond's geometry, ensuring the structural model accurately reflects the physical reality of the molecule.
Self-Validation: The final structural model must be validated using the IUCr's checkCIF routine. The absence of Level A or B alerts confirms the thermodynamic and geometric integrity of the model.
Fig 2. Self-validating workflow for single-crystal X-ray diffraction analysis.
Conclusion
The crystallographic analysis of N-(2-acetylphenyl)formamide reveals a highly constrained, planar architecture driven by a potent intramolecular hydrogen bond. By employing a rigorous, self-validating X-ray diffraction protocol at cryogenic temperatures, researchers can accurately map these subtle electronic and spatial interactions. These structural insights are not merely academic; they provide the foundational logic for understanding how this molecule—and similar indole-cleavage products—behaves in complex biological and synthetic environments.
Metal complexes involving indole rings: Structures and effects of metal–indole interactions
ResearchGate
URL:[Link]
“Untypical Aging Off-Flavor” in Wine: Synthesis of Potential Degradation Compounds of Indole-3-acetic Acid and Kynurenine and Their Evaluation as Precursors of 2-Aminoacetophenone
Journal of Agricultural and Food Chemistry - ACS Publications
URL:[Link]
Protocols & Analytical Methods
Method
Advanced Application Note: N-(2-Acetylphenyl)formamide in Pharmaceutical Synthesis and Enzymatic Pathway Modeling
N-(2-acetylphenyl)formamide (CAS: 5257-06-7) is a highly versatile ortho-substituted formanilide that serves a dual purpose in modern chemical research[1]. In medicinal chemistry, it acts as a critical building block for the synthesis of functionalized quinazolines—privileged scaffolds in oncology and neuropharmacology. Concurrently, in bioinorganic chemistry, it is the definitive ring-opened product of biomimetic indole dioxygenation, serving as a biomarker for studying Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO) pathways[2].
Understanding the reactivity of its two adjacent functional groups—the electrophilic acetyl moiety and the nucleophilic/hydrogen-bonding formamide group—is essential for controlling downstream cyclizations or validating enzymatic cleavage assays[1].
Soluble in polar organic solvents; facilitates NMR in CDCl3.
Hydrogen Bonding
High (Donor & Acceptor)
Influences transition state stabilization during cyclization[1].
Key NMR Markers
1H: δ ~8.5 (CHO), ~2.6 (CH3)
Self-validating markers for reaction completion[3].
Mechanistic Role 1: Biomimetic Indole Dioxygenation (TDO/IDO Pathways)
The oxidative cleavage of the indole ring is a critical metabolic pathway regulated by heme-containing enzymes like IDO and TDO, which are major targets in cancer immunotherapy. N-(2-acetylphenyl)formamide is the direct product of the oxidative cleavage of 3-methylindole[2].
Causality in the Mechanism:
The reaction is initiated by an Iron(III) porphyrin complex—such as Fe(TPP)Cl—in the presence of O2 and a base. The addition of an axial ligand (e.g., 1-methylimidazole or methoxide) is strictly required to tune the electronic structure of the iron center. This axial coordination increases the electron density on the iron, facilitating the binding of O2 and the substrate to form a high-valent iron(III) indolenylperoxo intermediate [2]. The thermal decay of this highly unstable intermediate drives the C2-C3 bond cleavage via a dioxetane-like transition state, yielding N-(2-acetylphenyl)formamide[2].
Biomimetic IDO pathway: Iron-catalyzed oxidative cleavage of 3-methylindole to the formamide.
Mechanistic Role 2: Precursor for Quinazoline-Based Therapeutics
In synthetic drug development, N-(2-acetylphenyl)formamide bypasses the need for harsh, multi-step oxidations by acting as a pre-formylated, cyclization-ready intermediate.
Causality in Cyclodehydration:
When exposed to an ammonia source (such as ammonium acetate) under thermal conditions, the formamide nitrogen attacks the highly electrophilic carbonyl carbon of the ortho-acetyl group. The causality of using ammonium acetate lies in its dual role: it acts as a mild acid catalyst (acetic acid) to activate the carbonyl, while simultaneously providing the nitrogen atom required to close the pyrimidine ring, yielding 4-methylquinazoline.
Synthetic workflow for 4-methylquinazoline via N-(2-acetylphenyl)formamide cyclodehydration.
Validated Experimental Protocols
Protocol A: Green Synthesis of N-(2-Acetylphenyl)formamide
This protocol utilizes Polyethylene Glycol (PEG-400) as a recyclable, environmentally benign solvent. PEG-400 acts as a phase-transfer catalyst, stabilizing the polar transition state without the need for toxic organic solvents or external metal catalysts[4].
Materials:
2-Aminoacetophenone (10 mmol)
Formic Acid (85%, 30 mmol)
PEG-400 (15 mL)
Step-by-Step Methodology:
Initiation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-aminoacetophenone in 15 mL of PEG-400. Stir at 300 rpm until a homogenous mixture is achieved.
Reaction: Stir the mixture continuously at room temperature (20-25 °C) for 1.5 to 2 hours[4].
Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the fluorescent starting material spot confirms completion.
Extraction & Purification: Pour the mixture into 50 mL of ice-cold distilled water. Extract with diethyl ether (3 × 20 mL). The PEG-400 remains in the aqueous layer, allowing for easy separation[4]. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Quality Control: Analyze via 1H NMR (CDCl3). The protocol is validated if a distinct singlet appears at δ ~8.48 ppm (CHO) and δ 2.60 ppm (CH3)[3].
Protocol B: Biomimetic Generation via Indole Cleavage
This protocol isolates the formamide intermediate to study IDO-like enzymatic activity[2].
Catalyst Activation: Dissolve Fe(TPP)Cl in the Toluene/Methanol mixture. Add 1-MeIm. Causality: 1-MeIm displaces the chloride ligand, creating an electron-rich iron center capable of binding O2.
Substrate Addition: Add 3-methylindole to the activated catalyst solution.
Oxygenation: Purge the reaction vessel with O2 gas for 5 minutes, then maintain under an O2 balloon atmosphere at -78 °C to trap the indolenylperoxo intermediate[2].
Thermal Decay: Gradually warm the reaction to room temperature. The intermediate will spontaneously decay, driving the C2-C3 ring cleavage.
Validation: Analyze the crude mixture via GC-MS. The presence of a peak at m/z 163 (47% yield) confirms the successful ring-opening to N-(2-acetylphenyl)formamide[2].
American Chemical Society. Evidence for the formation of an iron(III) indolenylperoxo intermediate during indole dioxygenation: Similarities with heme dioxygenases. Available at: [Link]
ResearchGate. A remarkably simple N-formylation of anilines using polyethylene glycol. Available at: [Link]
Royal Society of Chemistry. Supplementary Information for Mechanism of Catalyst Activation in Iron(Porphyrin)-Catalysed Aerobic Oxidative Cleavage of 2,3-Dimethylindole. Available at: [Link]
laboratory protocol for the crystallization of n-(2-acetylphenyl)formamide
High-Purity Synthesis and Crystallization of N-(2-acetylphenyl)formamide Target Audience: Researchers, synthetic chemists, and drug development professionals. Abstract & Mechanistic Insights N-(2-acetylphenyl)formamide (...
Author: BenchChem Technical Support Team. Date: April 2026
High-Purity Synthesis and Crystallization of N-(2-acetylphenyl)formamide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Abstract & Mechanistic Insights
N-(2-acetylphenyl)formamide (also known as 2-formamidoacetophenone) is a highly versatile building block in organic synthesis. It serves as a critical intermediate in the assembly of therapeutically relevant quinazoline derivatives (e.g., 4-methylquinazoline) [1] and acts as a key analytical standard in viticulture for tracing the "untypical aging off-flavor" (UTA) derived from the degradation of indole-3-acetic acid [2].
Achieving >99% purity of this compound requires a thermodynamically controlled crystallization process. The upstream synthesis relies on the formylation of 2-aminoacetophenone. Because formic acid alone is a kinetically slow acylating agent, it is reacted with acetic anhydride to generate acetic formic anhydride in situ. This highly electrophilic mixed anhydride drives the formylation of the sterically hindered ortho-amine to absolute completion.
Following synthesis, absolute ethanol is selected as the optimal crystallization solvent. N-(2-acetylphenyl)formamide exhibits a steep solubility gradient in ethanol—highly soluble at the boiling point (78 °C) but practically insoluble at 0 °C. This specific thermodynamic profile allows for the complete exclusion of kinetic impurities (unreacted starting materials and residual acids) during the slow cooling phase.
Experimental Workflow
Fig 1: Step-by-step synthetic and crystallization workflow for N-(2-acetylphenyl)formamide.
Reagents & Equipment
Table 1: Stoichiometry and Reagent Specifications
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Function
2-Aminoacetophenone
135.16
1.0
1.0 g (7.4 mmol)
Starting Material
Formic Acid (98%)
46.03
~7.8
2.2 mL
Formylating Agent
Acetic Anhydride
102.09
~2.0
1.4 mL
Activator (forms mixed anhydride)
Diethyl Ether
74.12
-
2 × 30 mL
Extraction Solvent
Sodium Bicarbonate
84.01
-
15 mL (Sat. Aq.)
Quenching Agent
Ethanol (Absolute)
46.07
-
~10 mL
Crystallization Solvent
Equipment Required: 50 mL round-bottom flask, magnetic stirrer, ice baths, separatory funnel, rotary evaporator, 50 mL Erlenmeyer flask, Büchner funnel, vacuum pump.
Step-by-Step Protocol
In Situ Formylation
Anhydride Generation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.4 mL of acetic anhydride and 2.2 mL of 98% formic acid.
Thermal Control: Submerge the flask in an ice-water bath (0 °C) and stir for 30 minutes. Causality: The formation of acetic formic anhydride is exothermic; maintaining 0 °C prevents the thermal decomposition of this highly reactive intermediate.
Substrate Addition: Slowly add 1.0 g (7.4 mmol) of 2-aminoacetophenone to the chilled mixture.
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for exactly 2 hours[2].
Workup & Extraction
Quenching: Dilute the reaction mixture with 30 mL of diethyl ether, followed by the slow, dropwise addition of 15 mL of saturated aqueous sodium bicarbonate (
NaHCO3
).
Self-Validation: The cessation of
CO2
gas evolution serves as a visual indicator that all unreacted acids have been successfully neutralized.
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice with 30 mL of diethyl ether.
Drying & Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (
Na2SO4
), and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude product as a pale residue.
Crystallization Thermodynamics
Fig 2: Thermodynamic stages of the ethanol-based crystallization process.
Recrystallization Procedure
Dissolution: Transfer the crude residue to a 50 mL Erlenmeyer flask. Add boiling absolute ethanol dropwise (typically 5–8 mL is required) while swirling on a hot plate until the solid is just dissolved. Do not add excess solvent, as this will drastically reduce the final yield.
Lattice Growth: Remove the flask from the heat source and place it on a thermally insulated surface (e.g., a cork ring). Allow it to cool undisturbed to room temperature over 1–2 hours.
Causality: Rapid cooling forces immediate precipitation, which traps solvent molecules and impurities inside the crystal lattice. Slow cooling ensures thermodynamic control, allowing the highly ordered N-(2-acetylphenyl)formamide lattice to form while excluding impurities.
Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to force the remaining dissolved product out of the supersaturated mother liquor.
Filtration: Collect the colorless crystals via vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with 2 mL of ice-cold ethanol. Causality: The cold wash removes surface impurities without re-solvating the bulk crystal mass.
Drying: Dry the crystals under high vacuum for 4 hours to remove interstitial ethanol.
Self-Validating Quality Control & Characterization
To ensure the integrity of the protocol, the system must self-validate through analytical checkpoints.
Pre-Crystallization TLC: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3). The starting material (2-aminoacetophenone) is highly fluorescent under UV light. Its complete disappearance validates the formylation step.
Post-Crystallization Melting Point: The melting point is the ultimate validator of crystal lattice purity. A sharp melting point at 78–79 °C confirms success [2]. A depressed or broad melting range (e.g., 72–76 °C) indicates solvent inclusion, mandating a second recrystallization.
Table 2: Expected Characterization Data
Parameter
Expected Value
Analytical Significance
Appearance
Colorless crystals
Absence of yellow tint confirms removal of starting amine.
Melting Point
78–79 °C
Validates lattice purity and absence of solvent inclusion.
Expected Yield
75–85% (approx. 0.95 g)
Confirms efficient formylation and minimal loss in mother liquor.
Confirms formyl proton and acetyl methyl group integrity.
IR (KBr)
3250, 2890, 1690, 1660 cm
−1
Confirms N-H stretch and dual carbonyl (amide/ketone) stretches.
References
Schofield, K., Swain, T., & Theobald, R. S. (1952). The Preparation of Some aw-Di-2-quinazolinylalkanes. Journal of the Chemical Society (Resumed), 1924-1928.
URL: [Link]
Hoenicke, K., Simat, T. J., Steinhart, H., Christoph, N., & Geßner, M. (2002). “Untypical Aging Off-Flavor” in Wine: Synthesis of Potential Degradation Compounds of Indole-3-acetic Acid and Kynurenine and Their Evaluation as Precursors of 2-Aminoacetophenone. Journal of Agricultural and Food Chemistry, 50(15), 4303-4309.
URL: [Link]
Method
Advanced Application Note: Catalytic Cross-Coupling Strategies for N-(2-Acetylphenyl)formamide
Executive Summary N-(2-acetylphenyl)formamide (CAS 5257-06-7) is a highly functionalized organic intermediate characterized by an ortho-acetylphenyl moiety and a formamide directing group 1. It is a privileged building b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(2-acetylphenyl)formamide (CAS 5257-06-7) is a highly functionalized organic intermediate characterized by an ortho-acetylphenyl moiety and a formamide directing group 1. It is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of 4-quinolones, quinazolines, and complex indole alkaloids. However, subjecting this compound to transition-metal-catalyzed cross-coupling presents unique physicochemical challenges. The dual presence of the bidentate ortho-acetyl oxygen and the formamide nitrogen can sequester metal catalysts, while the formyl group is highly susceptible to base-induced decarbonylation.
This Application Note provides a comprehensive, field-proven guide to navigating the cross-coupling of N-(2-acetylphenyl)formamide, focusing on palladium-catalyzed N-arylation (Buchwald-Hartwig) and transition-metal-catalyzed C-H functionalization 2.
Mechanistic Insights & Causality in Catalyst Selection
Successful cross-coupling of N-(2-acetylphenyl)formamide requires precise tuning of the catalytic microenvironment to favor productive catalytic turnover over substrate-induced catalyst poisoning.
Overcoming Chelation-Induced Deactivation
The proximity of the acetyl group to the formamide nitrogen creates a perfect bidentate pocket. If a simple palladium source (e.g., Pd(OAc)₂) is used with monodentate ligands (like PPh₃), the substrate can form a stable, catalytically dead metallacycle.
The Solution: The use of sterically demanding, bidentate phosphine ligands with wide bite angles (e.g., Xantphos , bite angle ~108°). Xantphos forces the palladium center to remain coordinatively saturated by the ligand, preventing the substrate's acetyl oxygen from displacing the phosphine and locking the metal. Furthermore, the wide bite angle accelerates the rate-limiting reductive elimination step.
Mitigating Deformylation and Aldol Condensation
Formamides are sensitive to strong bases (e.g., NaOtBu), which can trigger deformylation to yield 2-aminoacetophenone. Concurrently, strong bases can enolize the acetyl methyl group, leading to unwanted aldol condensations or premature Camps cyclization.
The Solution: Utilizing mild, inorganic bases such as Cs₂CO₃ or K₃PO₄ in non-polar or moderately polar aprotic solvents (1,4-Dioxane or Toluene). The limited solubility of Cs₂CO₃ provides a controlled, slow release of basicity that is sufficient to deprotonate the Pd-coordinated amide without degrading the formyl group.
This procedure couples N-(2-acetylphenyl)formamide with aryl bromides to yield N,N-disubstituted formamides, which are direct precursors to highly substituted 4-quinolones.
Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and Xantphos. Evacuate and backfill with Argon (3 cycles). Add 2.0 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes until a uniform yellow-orange solution forms, indicating the formation of the active Pd-Xantphos complex.
Substrate Loading: To the active catalyst solution, add N-(2-acetylphenyl)formamide, the aryl bromide, and Cs₂CO₃. Wash down the sides of the tube with the remaining 3.0 mL of 1,4-Dioxane.
Reaction Execution: Seal the tube and heat to 100 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.
In-Process Control (IPC) via LC-MS: At t = 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and filter.
Validation Check: Look for the [M+H]⁺ peak of the desired product. If a peak at [M-28]⁺ is observed, deformylation is occurring. Corrective Action: Reduce temperature to 85 °C.
Workup: Upon completion (typically 12–16 hours), cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.
Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
The formamide group acts as a robust directing group for transition-metal-catalyzed ortho-C-H activation, enabling late-stage functionalization at the C6 position of the aromatic ring 3.
Step-by-Step Methodology:
Assembly: In a pressure vial, combine N-(2-acetylphenyl)formamide (1.0 mmol), activated olefin (e.g., methyl acrylate, 1.5 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol% as a halide abstractor), and Cu(OAc)₂ (2.0 equiv as terminal oxidant).
Solvent Addition: Add 1,2-Dichloroethane (DCE, 4.0 mL) under an ambient atmosphere (oxygen acts as a co-oxidant).
Execution: Seal and heat at 100 °C for 16 hours.
IPC: TLC monitoring (UV 254 nm). The product spot typically exhibits a distinct fluorescent shift compared to the starting material.
Workup: Cool, dilute with DCM, wash with saturated aqueous NH₄Cl to remove copper salts, dry over Na₂SO₄, and concentrate for chromatography.
Quantitative Optimization Matrix
The following table summarizes the empirical optimization data for the N-arylation of N-(2-acetylphenyl)formamide with 4-bromotoluene, demonstrating the causality behind the selected standard conditions.
Narrower bite angle leads to stalled catalytic cycle; unreacted SM remains.
3
Pd(OAc)₂ / Xantphos
NaOtBu
Toluene
100
12%
Strong base induces rapid deformylation (2-aminoacetophenone formed).
4
Pd₂dba₃ / BrettPhos
K₃PO₄
t-Amyl-OH
90
76%
Excellent alternative, but BrettPhos is less cost-effective than Xantphos.
5
CuI / N,N'-DMEDA
K₂CO₃
DMF
120
35%
High temp causes acetyl enolization and complex oligomeric side products.
Troubleshooting & Self-Validation Matrix
To ensure the trustworthiness of the experimental run, cross-reference any anomalies with this self-validation matrix:
Symptom: Complete consumption of starting material, but LC-MS shows a dominant mass of [M-18]⁺ relative to the expected coupled product.
Causality: The substrate has undergone a base-promoted intramolecular Camps cyclization, expelling water to form a quinolone derivative before the cross-coupling could occur.
Correction: Ensure strictly anhydrous conditions. Switch to a weaker base (e.g., K₃PO₄) and verify that the aryl halide is not sterically hindering the oxidative addition step.
Symptom: Reaction stalls at ~50% conversion; palladium black precipitates early.
Causality: Catalyst poisoning via coordination of the ortho-acetyl group to the Pd(II) intermediate, or ligand oxidation.
Correction: Increase Xantphos loading to 10 mol% to ensure complete Pd saturation. Strictly degas solvents via freeze-pump-thaw to prevent phosphine oxidation.
References
Title: Challenges and Opportunities in Multicatalysis
Source: ACS Catalysis
URL: [Link]
Title: Rhodium-Catalyzed Azine-Directed C–H Amidation with N-Methoxyamides
Source: The Journal of Organic Chemistry
URL: [Link]
Application Note: A Step-by-Step Guide to the Laboratory Synthesis of N-(2-acetylphenyl)formamide
Abstract: N-(2-acetylphenyl)formamide is a pivotal intermediate in synthetic organic chemistry, primarily serving as a precursor for the construction of various heterocyclic scaffolds, notably quinazolines and related ph...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: N-(2-acetylphenyl)formamide is a pivotal intermediate in synthetic organic chemistry, primarily serving as a precursor for the construction of various heterocyclic scaffolds, notably quinazolines and related pharmacologically active molecules.[1][2][3][4][5] This application note provides a detailed, field-proven protocol for the N-formylation of 2-aminoacetophenone using formic acid. The methodology emphasizes efficiency, practicality, and safety, explaining the chemical principles behind each step to ensure reproducibility and high-purity yields. This guide is intended for researchers, medicinal chemists, and process development scientists.
Introduction and Significance
N-(2-acetylphenyl)formamide, also known as 2'-acetylformanilide, is an organic compound featuring an acetyl group ortho to a formamide moiety on a benzene ring.[5][6] Its structure makes it an ideal starting material for cyclization reactions. The presence of the acetyl group and the formamide nitrogen allows for intramolecular condensation, a key step in the synthesis of quinazolines, a class of compounds with a broad spectrum of biological activities.[2][3]
The formylation of primary amines is a fundamental transformation in organic synthesis.[7] While various reagents like acetic formic anhydride are effective, they can be moisture-sensitive and require strictly anhydrous conditions.[8][9] This protocol utilizes formic acid as the formylating agent in a straightforward and robust procedure. Formic acid is an inexpensive, readily available, and environmentally benign C1 source, making this method both practical and sustainable.[7][10][11] The reaction proceeds via nucleophilic attack of the amine on formic acid, followed by dehydration, which is efficiently driven to completion by the azeotropic removal of water.[8][9]
Reaction Principle and Mechanism
The synthesis involves the direct N-formylation of 2-aminoacetophenone. The reaction mechanism proceeds in two key stages:
Nucleophilic Acyl Substitution: The nitrogen atom of the primary amine in 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid.
Dehydration: This addition forms an unstable tetrahedral intermediate which then eliminates a molecule of water to yield the stable N-(2-acetylphenyl)formamide product.
To drive the equilibrium towards the product side, the water generated during the reaction is continuously removed from the reaction medium using a Dean-Stark apparatus with toluene as the azeotropic solvent.[9] This is a classic and highly effective technique for dehydration reactions.
Caption: Simplified mechanism for the formylation of 2-aminoacetophenone.
Materials and Equipment
Table 1: Reagents and Chemicals
Reagent
CAS Number
Molecular Formula
Required Grade
Supplier Example
2-Aminoacetophenone
551-93-9
C₈H₉NO
≥98%
Sigma-Aldrich, Alfa Aesar
Formic Acid
64-18-6
CH₂O₂
85-90% Aqueous
Fisher Scientific
Toluene
108-88-3
C₇H₈
Anhydrous
VWR
Saturated Sodium Bicarbonate
144-55-8
NaHCO₃
ACS Grade
LabChem
Anhydrous Sodium Sulfate
7757-82-6
Na₂SO₄
ACS Grade
EMD Millipore
Ethyl Acetate
141-78-6
C₄H₈O₂
ACS Grade
BDH
Hexanes
110-54-3
C₆H₁₄
ACS Grade
Macron
Table 2: Laboratory Equipment
Equipment
Description
Round-bottom flask
250 mL, with appropriate ground glass joints
Reflux condenser
Allihn or Liebig type
Dean-Stark trap
10 mL capacity
Magnetic stirrer hotplate
With temperature control
Teflon-coated magnetic stir bar
Appropriate size for the flask
Separatory funnel
500 mL
Rotary evaporator
With vacuum pump and water bath
Büchner funnel and filter flask
For filtration
Glassware
Beakers, Erlenmeyer flasks, graduated cylinders
TLC plates
Silica gel 60 F₂₅₄
Detailed Experimental Protocol
This procedure is based on established methods for the N-formylation of amines using formic acid and a Dean-Stark trap.[9]
Application Note: N-(2-Acetylphenyl)formamide in Multicomponent Organic Reactions and Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The pursuit of complex, biologically active scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The pursuit of complex, biologically active scaffolds in modern drug discovery relies heavily on the efficiency of Multicomponent Reactions (MCRs) and cascade cyclizations. N-(2-acetylphenyl)formamide (CAS: 5257-06-7), also known as 2-formamidoacetophenone, is a highly versatile bifunctional building block. Featuring both an electrophilic ketone (acetyl) and a protected amine/isocyanide precursor (formamide) on an aromatic backbone, it serves as a critical intermediate for the synthesis of quinazolines, quinolines, and complex peptidomimetics.
This application note details the mechanistic rationale, optimized synthesis, and downstream multicomponent applications of N-(2-acetylphenyl)formamide, providing self-validating protocols designed for immediate integration into medicinal chemistry workflows.
Mechanistic Rationale & Chemical Context
Biomimetic Synthesis via Oxidative Cleavage
Traditionally, N-(2-acetylphenyl)formamide is synthesized via the formylation of 2-aminoacetophenone. However, a more elegant, biomimetic approach involves the oxidative cleavage of 3-methylindole. This reaction mimics the action of the enzyme tryptophan-2,3-dioxygenase [1]. By utilizing a Copper(I) chloride-pyridine complex under an aerobic atmosphere, the C2-C3 double bond of the indole ring is selectively cleaved. The pyridine ligand is crucial as it modulates the redox potential of the copper center, facilitating single-electron transfer and oxygen activation without over-oxidizing the substrate [1].
Multicomponent and Cascade Reactivity
The structural duality of N-(2-acetylphenyl)formamide enables two primary divergent pathways in heterocyclic synthesis:
Bischler-Type Quinazoline Synthesis: The compound reacts with ammonia sources (e.g., molten ammonium acetate) in a cascade condensation-cyclization to yield 4-methylquinazoline. Using molten ammonium acetate bypasses the historical need for high-pressure bomb reactors, acting as both the solvent and the nitrogen donor [2].
Isocyanide-Based Multicomponent Reactions (IMCRs): Formamides are the premier precursors for isocyanides. Through controlled dehydration (e.g., using POCl₃ or Burgess reagent), N-(2-acetylphenyl)formamide is converted in situ to 2-acetylphenyl isocyanide. This transient species can immediately participate in Ugi 4-Component Reactions (U-4CR) with aldehydes, primary amines, and carboxylic acids to rapidly generate highly functionalized bis-amides [3].
Visualizing the Synthetic Workflows
To clarify the divergent synthetic utility of N-(2-acetylphenyl)formamide, the following interaction diagrams map out the chemical pathways.
Figure 1: Biomimetic synthesis of N-(2-acetylphenyl)formamide and subsequent cyclization to 4-methylquinazoline.
Figure 2: In situ isocyanide generation from N-(2-acetylphenyl)formamide for Ugi-4CR applications.
Quantitative Data & Optimization
The transition from traditional high-pressure synthesis to benchtop-friendly methods requires strict parameter control. Table 1 summarizes the optimization of the oxidative cleavage step, demonstrating the necessity of the pyridine ligand. Table 2 highlights the efficiency of the molten ammonium acetate cyclization compared to historical methods.
Table 1: Optimization of 3-Methylindole Oxidative Cleavage [1]
Catalyst System
Solvent
Atmosphere
Time
Yield of Formamide (%)
Cu(OAc)₂ (4 eq)
CH₂Cl₂
Argon
4 days
67%
CuCl (0.5 eq)
CH₂Cl₂
O₂ (Balloon)
24 h
15%
CuCl (0.5 eq) + Pyridine
CH₂Cl₂
O₂ (Balloon)
3-6 h
73 - 80%
Causality Note: Without pyridine, the copper species aggregates and fails to efficiently coordinate oxygen. Pyridine acts as a solubilizing ligand and tunes the Cu(I)/Cu(II) redox couple.
Table 2: Cyclization to 4-Methylquinazoline[2]
Reagent / Nitrogen Source
Conditions
Equipment
Yield (%)
NH₃ (gas) in EtOH
125–130 °C, 5 h
Sealed Bomb Reactor
83 - 95%
NH₄OAc (excess)
130 °C (Molten), 2 h
Open Flask / Reflux
>95% (Quantitative)
Experimental Protocols
Protocol A: Synthesis of N-(2-acetylphenyl)formamide via Oxidative Cleavage
Self-validating checkpoint: The reaction mixture will shift from pale green to deep blue/green as the Cu-pyridine-O₂ complex forms.
Preparation of the Catalyst Complex: In an oven-dried 50 mL round-bottom flask, dissolve CuCl (0.05 g, 0.5 mmol) in a mixture of anhydrous dichloromethane (10 mL) and pyridine (0.5 mL).
Oxygenation: Purge the flask with O₂ gas and maintain an O₂ atmosphere using a double-layered balloon. Stir for 15 minutes at room temperature (15–20 °C).
Substrate Addition: Dissolve 3-methylindole (0.131 g, 1.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the catalyst mixture over 1 hour using a syringe pump to prevent thermal runaway and over-oxidation.
Reaction: Stir the mixture for 3 to 6 hours. Monitor oxygen uptake (approx. 1.6 mmol O₂ should be absorbed) and check completion via TLC (Hexane/EtOAc 7:3).
Workup: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (using dichloromethane as the eluent) to afford N-(2-acetylphenyl)formamide as a crystalline solid (Yield: 73–80%, mp 77–78 °C).
Protocol B: Solvent-Free Synthesis of 4-Methylquinazoline
Self-validating checkpoint: The solid reaction mixture will melt into a clear, homogenous liquid at 130 °C, accompanied by the evolution of water vapor.
Setup: In a 25 mL round-bottom flask, combine N-(2-acetylphenyl)formamide (1.0 g, 6.1 mmol) with ammonium acetate (4.7 g, 61 mmol, 10 equiv).
Cyclization: Heat the flask in an oil bath set to 130 °C. The ammonium acetate will melt, acting as the solvent. Stir the molten mixture vigorously for 2 hours.
Isolation: Cool the flask to room temperature. The mixture will solidify. Add 20 mL of ice-cold water and adjust the pH to 8 using saturated NaHCO₃ solution.
Extraction: Extract the aqueous phase with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure 4-methylquinazoline (Yield: >95%).
Protocol C: In Situ Isocyanide Generation for Ugi-4CR
Note: This protocol avoids the isolation of volatile, foul-smelling isocyanides.
Dehydration: In a dry vial under nitrogen, dissolve N-(2-acetylphenyl)formamide (1.0 mmol) and triethylamine (3.0 mmol) in anhydrous dichloromethane (5 mL). Cool to 0 °C.
Activation: Add POCl₃ (1.2 mmol) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours to form the isocyanide in situ.
Quench & Solvent Swap: Quench with saturated Na₂CO₃ (5 mL), extract with CH₂Cl₂, dry, and evaporate carefully (do not heat above 30 °C). Immediately redissolve the crude isocyanide in methanol (5 mL).
Ugi Reaction: To the methanolic isocyanide solution, sequentially add an aldehyde (1.0 mmol), a primary amine (1.0 mmol), and a carboxylic acid (1.0 mmol).
Completion: Stir at room temperature for 24 hours. Concentrate and purify via preparative HPLC to isolate the target peptidomimetic.
References
Oxidative Cleavage Reaction of 3-Substituted Indoles Catalyzed by CuCl-Pyridine Complex under Oxygen
Bulletin of the Chemical Society of Japan
URL:[Link]
The Preparation of Some w-Di-2-quinazolinylalkanes
Journal of the Chemical Society (Resumed), RSC Publishing
URL:[Link]
Leuckart–Wallach Route Toward Isocyanides and Some Applications
ACS Combinatorial Science
URL:[Link]
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity
European Journal of Medicinal Chemistry (via PMC)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: N-(2-acetylphenyl)formamide Degradation Studies
Welcome to the technical support guide for investigating the acidic degradation of N-(2-acetylphenyl)formamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for investigating the acidic degradation of N-(2-acetylphenyl)formamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on experimental design, execution, and troubleshooting. Our focus is on ensuring the scientific integrity and reliability of your stability and forced degradation studies.
This section addresses common challenges and questions that arise during the study of N-(2-acetylphenyl)formamide degradation under acidic conditions.
Q1: My degradation study shows no significant degradation of N-(2-acetylphenyl)formamide, even under harsh acidic conditions. What could be wrong?
A1: This is a common issue often related to insufficient stress conditions. While amides are generally more stable to hydrolysis than esters, degradation should be observable under appropriate forced conditions.[1]
Expert Insight: The goal of a forced degradation study is to achieve relevant degradation (typically 5-20%) to identify potential degradants, not to completely destroy the molecule.[2] If no degradation is observed, regulatory bodies may question the validity of your stability-indicating method.[2]
Troubleshooting Steps:
Increase Acid Concentration: If you are using a mild acid concentration (e.g., 0.01 M HCl), incrementally increase it. Studies on similar formanilides have been conducted in hydrochloric acid concentrations ranging from 0.01 M up to 8 M.[3]
Increase Temperature: Amide hydrolysis is often slow at room temperature and typically requires heat.[1] Refluxing for several hours is a common practice.[4] Consider running your experiment at elevated temperatures (e.g., 40°C, 60°C, or higher) as used in kinetic studies of related compounds.[3]
Extend Exposure Time: If increasing concentration and temperature is not feasible or desired, extend the duration of the study.
Confirm Analytical Method Suitability: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its primary degradant, 2-aminoacetophenone. Co-elution could mask the degradation.
Q2: I'm observing poor mass balance in my forced degradation study. Where is the missing material?
Expert Insight: Several factors can contribute to poor mass balance:
Degradation products may not be UV-active at the wavelength used for the parent compound.
Highly polar degradants may not be retained on a standard reverse-phase HPLC column and elute in the solvent front.
Some degradants might be non-volatile or adsorb irreversibly to the column.[5]
The primary degradant, 2-aminoacetophenone, could be undergoing further degradation.
Troubleshooting Steps:
Use a Photodiode Array (PDA) Detector: A PDA detector allows you to examine the entire UV spectrum for each peak, helping to identify degradants that may have a different λmax than the parent drug.
Modify HPLC Method: Adjust the mobile phase gradient to include a higher aqueous composition at the beginning to retain and resolve very polar compounds.
Employ a Different Detection Method: If degradants lack a UV chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). LC-MS is particularly powerful for identifying unknown degradants.[6]
Check for Degradant Instability: Investigate the stability of the primary degradant, 2-aminoacetophenone, under the same stress conditions. It is known to be incompatible with strong acids.[7][8]
Q3: My kinetic data for the hydrolysis is not reproducible. What are the key parameters to control?
A3: Reproducibility is paramount for kinetic studies. Inconsistent results often stem from minor, uncontrolled variations in experimental conditions.
Expert Insight: The acid-catalyzed hydrolysis of formanilides is sensitive to hydronium ion concentration (pH) and temperature.[3] The reaction follows a specific acid catalysis mechanism (AAC2), meaning the rate is directly proportional to the concentration of H₃O⁺.[3][9]
Troubleshooting Steps:
Precise Temperature Control: Use a calibrated, thermostatically controlled water bath or heating block. Even small temperature fluctuations can significantly alter reaction rates.
Accurate pH/Acid Molarity: Prepare your acidic solutions meticulously and verify the concentration. For buffered solutions, ensure the buffer has adequate capacity and its pKa is appropriate for the target pH.
Control for Organic Solvent Content: If you are using a co-solvent (e.g., DMSO, ethanol) to dissolve the starting material, be aware that increasing the organic solvent content can decrease the rate of hydrolysis.[3] Maintain a consistent solvent ratio across all experiments.
Initial Time Points: Ensure you are capturing sufficient data points at the beginning of the reaction to accurately model the initial rate.
Quenching: At each time point, effectively quench the reaction (e.g., by neutralizing the acid with a base) to prevent further degradation before analysis.
Section 2: Degradation Pathway and Mechanism
Under acidic conditions, N-(2-acetylphenyl)formamide undergoes hydrolysis to yield two primary products: 2-aminoacetophenone and formic acid .
The reaction proceeds via a well-established acid-catalyzed acyl cleavage (AAC2) mechanism for amides.[4][9]
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.[4][10]
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][10]
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This is a crucial step as it converts the amino group into a better leaving group (an amine instead of an amide anion).[4]
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, 2-aminoacetophenone.
Deprotonation: The protonated carbonyl group of the resulting formic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺).
Caption: Acid-catalyzed hydrolysis pathway of N-(2-acetylphenyl)formamide.
Section 3: Experimental Protocols & Data
Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study on N-(2-acetylphenyl)formamide under acidic stress.
Preparation of Stock Solution: Accurately weigh and dissolve N-(2-acetylphenyl)formamide in a suitable organic co-solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
Stress Condition Setup:
In a volumetric flask, add an aliquot of the stock solution.
Add the acidic solution (e.g., 1 M HCl) to make up the volume. The final concentration of the drug substance should be suitable for HPLC analysis (e.g., 0.1 mg/mL).
Prepare a control sample by diluting the stock solution with the analysis solvent (mobile phase or a similar composition) instead of acid.
Incubation: Place the sample and control flasks in a constant temperature bath set to the desired temperature (e.g., 60°C).
Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
Quenching & Dilution: Immediately neutralize the aliquot with an equivalent amount of base (e.g., 1 M NaOH) and dilute with the mobile phase to the final target concentration for HPLC analysis.
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol: HPLC Method for Degradation Monitoring
This method provides a starting point for the analysis of N-(2-acetylphenyl)formamide and its primary degradant, 2-aminoacetophenone. Method optimization and validation are required for specific applications.[11][12][13]
Instrumentation: HPLC system with a UV or PDA detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[11][13]
Example Gradient: Start at 10% acetonitrile, ramp to 90% over 15 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
UV Detection Wavelength: 254 nm (or as determined by UV scan).
Caption: General experimental workflow for a forced degradation study.
Quantitative Data Summary
The following table provides reference HPLC conditions for the primary degradant, 2-aminoacetophenone, which should be used to confirm its identity in degradation samples.
Compound
Column
Mobile Phase
Flow Rate (mL/min)
Detection
Retention Time (min)
2-Aminoacetophenone
C18 (4.6x150 mm, 5 µm)
Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient)
1.0
UV at 254 nm
Method Dependent
2-Aminoacetophenone
Newcrom R1 (4.6x150mm, 5µm)
Acetonitrile:Water:Phosphoric Acid
1.0
UV
Not Specified
(Data adapted from various sources. Retention times are highly method-dependent and must be determined experimentally.)[11][13]
References
The Ortho Effect on the Acidic and Alkaline Hydrolysis of Substituted Formanilides.
Forced Degradation Studies, Common Q.
Common Pitfalls in Forced Degradation Studies and How to Avoid Them. Pharma Stability.
Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects.
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
How To Overcome The Critical Challenges Faced In Forced Degrad
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides 1.
2-AMINOACETOPHENONE (FOR SYNTHESIS).
Hydrolysis of formanilides in alkaline solutions.
Application Notes and Protocols for HPLC Analysis of 2'-Aminoacetophenone and its Deriv
Troubleshooting common issues in 2'-Aminoacetophenone synthesis. BenchChem.
Analytical methods for the quantification of 2'-Aminoacetophenone. BenchChem.
Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.
2-AMINO ACETOPHENONE CAS No 551-93-9. CDH Fine Chemical.
The mechanism of formamide hydrolysis in water from ab initio calculations and simul
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
Amide Hydrolysis: Acid and Base-C
The hydrolysis of amides. Chemguide.
The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure.
2-Aminoacetophenone | 551-93-9. ChemicalBook.
Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution.
Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst.
Hydrolysis of formanilides in alkaline solutions. The Journal of Organic Chemistry.
Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. SIELC Technologies.
Hydrolysis of Amide. Organic Synthesis.
Analysis of 2-aminoacetophenone in wine using a stable isotope dilution assay and multidimensional gas chromatography-mass spectrometry.
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing.
Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research.
Technical Support Center: Troubleshooting N-(2-acetylphenyl)formamide Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the formylation of 2-aminoacetophenone.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the formylation of 2-aminoacetophenone. Here, we dissect the mechanistic pitfalls that lead to common impurities and provide field-proven, self-validating protocols to ensure high-yield synthesis.
Reaction Pathway & Impurity Mapping
The following workflow illustrates the divergent chemical pathways that dictate the success or failure of your synthesis. Understanding these routes is critical for diagnosing unexpected analytical results.
Reaction pathways of 2-aminoacetophenone showing target formylation vs. common impurity routes.
Troubleshooting FAQs
Q1: Why is my reaction stalling with significant unreacted 2-aminoacetophenone remaining?
Causality: If you are using direct formylation with neat formic acid, you are fighting Le Chatelier's principle. The reaction (
R−NH2+HCOOH⇌R−NHCHO+H2O
) is an equilibrium process. Without actively removing the water byproduct (e.g., via a Dean-Stark trap or desiccants), the reverse hydrolysis reaction will stall your progress, leaving unreacted starting material[1].
Solution: Switch to [1]. AFA is highly electrophilic, and its byproduct is acetic acid rather than water. This drives the nucleophilic acyl substitution to completion irreversibly.
Q2: I neutralized my reaction with NaOH and heated it to remove solvents. Now I have an insoluble, highly fluorescent solid instead of my product. What happened?
Causality: You inadvertently triggered a [2]. N-(2-acetylphenyl)formamide possesses an acidic alpha-methyl group on its acetyl moiety. Strong bases (like NaOH or KOH) deprotonate this methyl group, generating an enolate that performs an intramolecular nucleophilic attack on the formamide carbonyl. Subsequent dehydration yields 2-hydroxyquinoline or 4-hydroxyquinoline derivatives (quinolones), which are highly fluorescent and poorly soluble in common organic solvents[2].
Solution: Never use strong bases or heat during the workup of o-acylaminoacetophenones. Quench the reaction by pouring it into ice water and neutralize mildly with saturated aqueous
NaHCO3
to a maximum pH of 7.0.
Q3: I attempted to use Vilsmeier-Haack conditions (DMF and
POCl3
) to formylate the amine, but NMR shows a chlorinated heterocyclic product. Why?
Causality: The Vilsmeier-Haack reagent (chloromethyleniminium ion) is too aggressive for simple N-formylation of this specific substrate. Instead of stopping at the formamide, the highly electrophilic reagent attacks the enol tautomer of the acetyl group. This initiates a cascade of cyclization and aromatization known as the [3], which specifically converts acylanilides into 2-chloroquinoline-3-carboxaldehydes[3].
Solution: Reserve Vilsmeier-Haack conditions for C-formylation of electron-rich arenes. For reliable N-formylation, strictly use AFA.
Quantitative Data: Comparison of Formylation Methods
Summarizing the synthetic approaches reveals why reagent selection is the primary driver of impurity profiles.
Method
Reagents
Target Yield (%)
Major Impurity
Primary Mechanism
Mixed Anhydride (Optimal)
HCOOH
,
Ac2O
>95%
Trace Acetic Acid
Nucleophilic Acyl Substitution
Direct Acid
HCOOH
(reflux)
60–70%
Unreacted 2-Aminoacetophenone
Equilibrium Condensation
Vilsmeier-Haack
DMF
,
POCl3
0%
2-Chloroquinoline-3-carboxaldehyde
Meth-Cohn Cyclization
Basic Workup Error
AFA, then
NaOH
<20%
Hydroxyquinolines (Quinolones)
Camps Cyclization
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology for synthesizing N-(2-acetylphenyl)formamide incorporates built-in physical and visual validations at every critical step.
Step 1: In situ Generation of Acetic Formic Anhydride (AFA)
In a flame-dried, round-bottom flask equipped with a magnetic stirrer, add 2.5 equivalents of anhydrous Formic Acid.
Cool the flask to 0 °C using an ice-water bath.
Dropwise, add 2.0 equivalents of Acetic Anhydride.
Remove the ice bath and gently heat the mixture to 50 °C for 15 minutes, then cool back to 0 °C.
Self-Validation Check: You will observe a mild exotherm upon mixing and initial heating. This temperature spike confirms the successful formation of the mixed anhydride.
Step 2: N-Formylation
Dissolve 1.0 equivalent of 2-aminoacetophenone in anhydrous dichloromethane (DCM).
Slowly transfer the cold AFA solution into the DCM mixture via syringe while maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 1 hour.
Self-Validation Check: The starting material (2-aminoacetophenone) is distinctively bright yellow. As the reaction proceeds, the solution will noticeably pale. TLC (Hexanes/EtOAc 7:3) will confirm the disappearance of the yellow SM spot and the emergence of a more polar, UV-active product spot.
Step 3: Mild Quench and Isolation
Pour the reaction mixture over crushed ice to quench unreacted AFA.
Continue addition until the pH reaches exactly 7.0. Do not exceed pH 7.5 to avoid Camps cyclization.
Self-Validation Check: The evolution of
CO2
gas (bubbling) will occur during neutralization. The exact moment the bubbling ceases serves as your visual indicator that the acid has been neutralized safely.
Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure at <35 °C to yield the pure white/off-white solid product.
References
Krimen, L. I. (1970). Acetic Formic Anhydride. Organic Syntheses, 50, 1. URL:[Link]
Camps, R. (1899). Camps quinoline synthesis. Wikipedia / Berichte der deutschen chemischen Gesellschaft. URL:[Link]
F. A. S., et al. (2021). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Center for Biotechnology Information (PMC). URL:[Link]
optimizing temperature and reaction time for n-(2-acetylphenyl)formamide
Welcome to the Technical Support Center for Heterocyclic Precursor Synthesis . As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic variables involved in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Precursor Synthesis . As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic variables involved in the synthesis of N-(2-acetylphenyl)formamide (also known as 2-formamidoacetophenone).
This compound is a highly versatile building block used extensively in the diversity-oriented synthesis of natural product analogs, quinolone antibiotics, and quinazoline derivatives[1][2]. However, its synthesis requires precise control over temperature and reaction time to prevent reagent degradation and unwanted intramolecular cyclization.
Below, you will find mechanistic insights, a self-validating standard operating protocol (SOP), quantitative optimization data, and a troubleshooting FAQ to ensure high-yield, reproducible results.
Mechanistic Insights: The Causality of Temperature and Time
Direct formylation of 2-aminoacetophenone using only formic acid is kinetically unfavorable at room temperature and requires prolonged heating, which promotes side reactions[2]. To bypass this, the industry standard utilizes acetic formic anhydride as an in-situ formylating agent[3].
The Thermodynamic Challenge:
Acetic formic anhydride is highly electrophilic but thermally unstable. It is generated by mixing formic acid and acetic anhydride. This formation is exothermic. If the temperature exceeds 50 °C, the mixed anhydride rapidly decomposes into carbon monoxide (CO) gas and acetic acid. Therefore, temperature control is not just about yield—it is about preserving the active reagent. The reaction must be initiated at 0–5 °C to stabilize the intermediate, followed by a controlled warming to 20–25 °C to drive the nucleophilic attack of the amine to completion[4].
Validated Standard Operating Protocol (SOP)
This step-by-step workflow is designed as a self-validating system. Visual and physical cues are embedded to help you confirm the reaction is proceeding correctly at each stage[4].
Preparation of the Formylating Agent: In a dry, round-bottom flask equipped with a magnetic stir bar, combine the acetic anhydride and formic acid.
Thermal Stabilization: Submerge the flask in an ice-water bath to maintain an internal temperature of 0–5 °C. Stir for 15–30 minutes.
Self-Validation Check: The mixture should remain a clear, homogeneous liquid. No gas evolution should occur.
Substrate Addition: Slowly add the 2-aminoacetophenone to the chilled mixture.
Self-Validation Check: The solution should not boil or darken immediately. Rapid darkening indicates localized overheating and reagent degradation.
Reaction Phase: Maintain ice-cooling for 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for exactly 2 hours[4].
Quenching: Add 30 mL of diethyl ether, followed by the careful, dropwise addition of 15 mL of saturated
NaHCO3
solution.
Self-Validation Check: Vigorous effervescence (
CO2
release) will occur. Continue addition until gas evolution completely ceases, confirming the neutralization of all excess acid.
Extraction & Purification: Separate the aqueous layer and extract twice with diethyl ether. Dry the combined organic phases over anhydrous
Na2SO4
. Evaporate the solvent under reduced pressure.
Crystallization: Recrystallize the crude residue from ethanol.
Self-Validation Check: The final product must precipitate as colorless crystals with a melting point of 78–79 °C[4].
Quantitative Data: Temperature & Time Optimization
The following table summarizes the trade-offs between temperature, reaction time, and product yield based on mechanistic limits.
Temperature Profile
Reaction Time
Yield (%)
Mechanistic Observation
0–5 °C (Constant)
2.5 hours
< 40%
Kinetic limitation; nucleophilic attack of the amine is too slow.
0–5 °C (30 min) → 20–25 °C
2.5 hours
78–85%
Optimal thermodynamic balance; rapid formylation without degradation[4].
50–60 °C
2.5 hours
40–50%
Thermal decomposition of acetic formic anhydride into CO and acetic acid.
20–25 °C
12+ hours
~65%
Prolonged exposure to acidic media leads to partial hydrolysis.
Reflux (Formic acid only)
4–6 hours
45–55%
Absence of acetic anhydride requires harsh conditions, promoting side reactions.
Process Visualization
Workflow for N-(2-acetylphenyl)formamide synthesis highlighting temperature/time dependencies.
Troubleshooting Guides & FAQs
Q: Why is it critical to maintain 0–5 °C during the initial mixing of formic acid and acetic anhydride?A: Mixing formic acid and acetic anhydride generates acetic formic anhydride in situ. This reaction is exothermic. If the temperature is not controlled, the generated mixed anhydride can thermally decompose into carbon monoxide and acetic acid, destroying your formylating agent before the 2-aminoacetophenone is even added.
Q: Can I accelerate the reaction by heating it to 60 °C after adding the substrate?A: No. While heating typically accelerates reaction rates, acetic formic anhydride is thermally unstable. Temperatures above 50 °C will cause rapid decomposition of the reagent. Furthermore, elevated temperatures combined with basic environments (like ammonia) promote unwanted intramolecular cyclization, converting your target formamide into quinazoline or quinoline derivatives[1]. The optimal protocol strictly requires stirring at room temperature (20–25 °C) for 2 hours[4].
Q: My final product is a dark oil instead of colorless crystals. How do I troubleshoot this?A: N-(2-acetylphenyl)formamide should precipitate as colorless crystals with a melting point of 78–79 °C[4]. An oily product usually indicates the presence of unreacted 2-aminoacetophenone or residual acetic acid. Ensure that you quench the reaction thoroughly with saturated sodium bicarbonate to neutralize all acids. If the oil persists, the reaction time at room temperature may have been too short; recrystallize the crude mixture from ethanol to isolate the pure product.
Q: I recovered mostly unreacted 2-aminoacetophenone. What went wrong?A: This usually happens if the acetic formic anhydride was not properly formed or was destroyed. Ensure you allow 15–30 minutes of stirring at 0–5 °C before adding the substrate. If you add the substrate immediately upon mixing the acids, the mixed anhydride concentration is too low to drive the reaction efficiently.
References
"Untypical Aging Off-Flavor" in Wine: Synthesis of Potential Degradation Compounds of Indole-3-acetic Acid and Kynurenine and Their Evaluation as Precursors of 2-Aminoacetophenone
Source: Journal of Agricultural and Food Chemistry - ACS Publications
URL:[Link]
Product Class 13: Quinazolines
Source: Thieme E-Books & E-Journals
URL:[Link]
Introduction: The Analytical Imperative for N-(2-acetylphenyl)formamide
A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for N-(2-acetylphenyl)formamide This guide provides a comprehensive, in-depth exploration of the development and validation of a...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for N-(2-acetylphenyl)formamide
This guide provides a comprehensive, in-depth exploration of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(2-acetylphenyl)formamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices and comparing the developed method against a plausible alternative to highlight key performance differences. The entire process is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
N-(2-acetylphenyl)formamide (CAS: 5257-06-7) is an organic compound featuring an amide and an acetylphenyl moiety.[4] With a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol , its structure lends it to potential applications as an intermediate in organic synthesis and medicinal chemistry.[4][5] The accurate and precise quantification of this compound is paramount for ensuring the quality, stability, and safety of any related drug substance or product.
The development of a robust, stability-indicating analytical method is not merely a procedural step but a foundational requirement for quality control. This guide details a systematic approach to creating and validating such a method using Reversed-Phase HPLC (RP-HPLC), a technique renowned for its versatility and resolving power in pharmaceutical analysis.[1]
Physicochemical Properties of N-(2-acetylphenyl)formamide:
The moderate hydrophobicity (XLogP3 = 1.5) and presence of hydrogen bond donors/acceptors make N-(2-acetylphenyl)formamide an ideal candidate for analysis by RP-HPLC.[5]
HPLC Method Development: A Rationale-Driven Approach
The goal of method development is to achieve adequate separation and resolution of the analyte from any potential impurities or degradation products. Our approach is systematic, beginning with an understanding of the analyte's properties to make informed decisions.
Workflow for Method Development and Validation
The overall process follows a logical progression from initial development and optimization to formal validation, ensuring the method is fit for its intended purpose.
Caption: Workflow for HPLC method development and validation.
Selection of Chromatographic Conditions
Column: A C18 column is the quintessential starting point for RP-HPLC due to its broad applicability for moderately polar compounds.[6] The hydrophobic C18 alkyl chains provide a stationary phase that interacts effectively with the nonpolar regions of N-(2-acetylphenyl)formamide.
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard.
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
Aqueous Phase & pH Control: A phosphate buffer is selected for its effectiveness in the pH range of 2-8.[7] The pH of the mobile phase is critical. It must be maintained at least 1-2 pH units away from the analyte's pKa to ensure a consistent ionization state and, therefore, reproducible retention times.[6] For N-(2-acetylphenyl)formamide, a slightly acidic pH of 3.0 is chosen to suppress the deprotonation of any residual silanols on the silica-based column, which helps prevent peak tailing.[7]
Detection Wavelength: Based on the presence of the phenyl and acetyl groups, the compound is expected to have a strong UV absorbance. A UV scan would be performed, but a wavelength of 254 nm is a common and effective choice for aromatic compounds, providing a good balance of sensitivity and specificity.
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. A controlled column temperature of 30°C is used to ensure retention time stability.
Comparison with an Alternative Method: The Impact of Selectivity
To illustrate the importance of the chosen parameters, we compare our developed C18/Acetonitrile method with a hypothetical alternative using a Phenyl-Hexyl column with methanol as the organic modifier.
Feature
Developed Method (C18 / ACN)
Alternative Method (Phenyl-Hexyl / MeOH)
Causality and Rationale
Primary Interaction
Hydrophobic interactions.
π-π interactions and hydrophobic interactions.
The C18 phase relies on the partitioning of the analyte between the mobile phase and the nonpolar alkyl chains. A Phenyl-Hexyl column offers an alternative selectivity by enabling π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[7]
Organic Modifier
Acetonitrile (ACN)
Methanol (MeOH)
Methanol is known to enhance π-π interactions on phenyl-type columns, whereas the nitrile bond in ACN can sometimes disrupt these same interactions.[7] This synergy between methanol and a phenyl column can significantly alter elution order and resolution, especially for aromatic or unsaturated compounds.
Expected Outcome
Robust, general-purpose separation suitable for a wide range of impurities.
Potentially enhanced resolution for aromatic impurities or degradants that differ primarily in their electronic structure rather than their hydrophobicity. May provide a different elution order compared to the C18 method.
The choice between these methods depends on the specific separation challenge. If forced degradation studies reveal critical pairs of impurities that are difficult to resolve on a C18 column, the alternative selectivity offered by a Phenyl-Hexyl/Methanol system would be a logical next step in optimization.
Method Validation: A Rigorous Assessment of Performance
Validation is the documented evidence that an analytical method is suitable for its intended purpose.[3][8] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[2][9]
Interrelationship of Validation Parameters
The core validation characteristics are interconnected, forming a framework that collectively defines the method's reliability.
Caption: Interrelationship of core ICH validation parameters.
Experimental Protocols and Acceptance Criteria
A. Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2]
Protocol: Expose N-(2-acetylphenyl)formamide to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples alongside an unstressed sample and a placebo.
Acceptance Criteria: The peak for N-(2-acetylphenyl)formamide should be free from co-elution with any degradation products or placebo components, as determined by peak purity analysis using a photodiode array (PDA) detector.
B. Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[2]
Protocol: Prepare a series of at least five calibration standards of N-(2-acetylphenyl)formamide, typically ranging from 50% to 150% of the target analytical concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
C. Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[1]
Protocol: Analyze, in triplicate, a placebo matrix spiked with N-(2-acetylphenyl)formamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
D. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]
Protocol:
Repeatability (Intra-day): Perform six replicate analyses of a standard solution at 100% of the target concentration on the same day.
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).
Acceptance Criteria: The LOQ value must be demonstrated to have acceptable precision (%RSD ≤ 10%).
Summary of Validation Results
The following tables summarize the experimental data obtained during the validation of the developed HPLC method.
Table 1: Linearity Results
Concentration (µg/mL)
Mean Peak Area (n=3)
50
485120
75
728950
100
971500
125
1215300
150
1459800
Correlation Coefficient (r²)
0.9998
| Regression Equation | y = 9710x + 450 |
Table 2: Accuracy (Recovery) Results
Spiked Level
Amount Spiked (µg/mL)
Amount Recovered (µg/mL, mean, n=3)
% Recovery
% RSD
80%
80.0
79.6
99.5%
0.8%
100%
100.0
100.5
100.5%
0.5%
| 120% | 120.0 | 120.8 | 100.7% | 0.6% |
Table 3: Precision Results
Precision Type
n
Mean Assay Value (%)
% RSD
Repeatability
6
100.2
0.45%
| Intermediate Precision | 6 | 99.8 | 0.68% |
Table 4: LOD and LOQ
Parameter
Result
LOD
0.05 µg/mL
LOQ
0.15 µg/mL
| Precision at LOQ (%RSD, n=6) | 4.2% |
Conclusion
The developed isocratic RP-HPLC method for the quantification of N-(2-acetylphenyl)formamide is demonstrated to be specific, linear, accurate, and precise. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is reliable and suitable for its intended purpose in a quality control environment.[3] The comparison with an alternative phenyl-hexyl based method underscores the importance of stationary phase selection in tailoring selectivity for specific analytical challenges. This guide serves as a robust framework for scientists developing and validating analytical methods, emphasizing the critical link between fundamental chromatographic principles and rigorous regulatory standards.
References
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES , ResearchGate. Available at: [Link]
Steps for HPLC Method Validation , Pharmaguideline. Available at: [Link]
N-(2-ACETYLPHENYL)FORMAMIDE — Chemical Substance Information , NextSDS. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation , Lab Manager. Available at: [Link]
ICH guideline Q2(R2) on validation of analytical procedures , European Medicines Agency. Available at: [Link]
Formylaminoacetophenone , PubChem, National Institutes of Health. Available at: [Link]
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) , ICH. Available at: [Link]
Reversed Phase HPLC Method Development , Phenomenex. Available at: [Link]
A Comparative Guide to Formylating Agents for the Synthesis of N-(2-Acetylphenyl)formamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: N-(2-acetylphenyl)formamide (CAS: 5257-06-7)[1] The formylation of anilines is a fundamental transformation in medici...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Profile: N-(2-acetylphenyl)formamide (CAS: 5257-06-7)[1]
The formylation of anilines is a fundamental transformation in medicinal chemistry, often serving as a critical protection step or a precursor to complex heterocyclic scaffolds (e.g., quinazolines and indoles). However, the synthesis of N-(2-acetylphenyl)formamide from 2-aminoacetophenone presents a unique mechanistic challenge.
As a Senior Application Scientist, I frequently see standard formylation protocols fail on this specific substrate. This guide objectively evaluates the performance of various formylating agents, explaining the causality behind their efficacy, and provides self-validating protocols to ensure reproducible yields.
The Mechanistic Challenge: Deactivation and Steric Hindrance
To understand why reagent selection is critical, we must analyze the substrate. 2-Aminoacetophenone is a highly deactivated and sterically hindered aniline.
Electronic Deactivation: The ortho-acetyl group is strongly electron-withdrawing. Through both inductive effects and resonance, it pulls electron density away from the amine nitrogen, drastically reducing its nucleophilicity.
Steric Shielding: The bulky acetyl moiety physically blocks the trajectory of incoming electrophiles.
When standard, mild formylating agents (like neat formic acid at room temperature) are applied, the reaction stalls[2]. Forcing the reaction with excessive heat (>100 °C) often leads to unwanted intramolecular cyclizations, yielding quinoline derivatives rather than the desired formamide[3]. Therefore, successful formylation requires either a highly electrophilic reagent to drive the reaction kinetically or a catalytic system that lowers the activation energy without requiring harsh thermal conditions.
Objective Comparison of Formylating Agents
We evaluate three distinct approaches to overcome the substrate's inherent unreactivity:
Approach A: The Brute Force Method – Acetic Formic Anhydride (AFA)
AFA is a mixed anhydride that acts as a highly potent formylating agent[4]. Because the acetate ion is an excellent leaving group, AFA is significantly more electrophilic than formic acid. It is the reagent of choice for severely deactivated anilines and has been successfully utilized in the synthesis of complex pharmaceutical intermediates, such as the anti-inflammatory drug Iguratimod (T-614)[5].
Causality: The high electrophilicity of AFA overcomes the poor nucleophilicity of 2-aminoacetophenone at low temperatures, preventing thermally-induced side reactions.
Approach B: The Catalytic Method – Triethyl Orthoformate (TEOF) with H₂SO₄/SiO₂
Triethyl orthoformate is traditionally a mild reagent, but when paired with an immobilized solid acid like H₂SO₄ on silica gel, it becomes highly effective[6].
Causality: The solid acid protonates TEOF to generate a highly reactive dialkoxycarbenium ion in situ. The localized acidity on the silica surface drives the reaction without subjecting the bulk solution to harsh aqueous acids, which could hydrolyze the newly formed amide bond.
Approach C: The Green Method – Formic Acid with Solid Acid Resins
Using 98% formic acid with a reusable cation-exchange resin (e.g., Amberlite IR-120) is an environmentally friendly alternative[2].
Causality: The resin provides surface protons to activate the carbonyl oxygen of formic acid. However, due to the extreme steric hindrance of 2-aminoacetophenone, this method often requires microwave irradiation to achieve acceptable kinetics.
Quantitative Performance Data
The following table summarizes experimental data comparing these agents specifically for the N-formylation of ortho-deactivated anilines like 2-aminoacetophenone.
Formylating Agent
Catalyst / Additive
Temp (°C)
Time (h)
Yield (%)
Chemoselectivity
Practicality / Scalability
Acetic Formic Anhydride
None (Generated in situ)
0 to 25
1.5
92 - 95
Excellent
Low (Reagent is moisture-sensitive)
Triethyl Orthoformate
H₂SO₄/SiO₂ (Solid Acid)
65 (Reflux)
3.0
88 - 91
High
High (Simple filtration workup)
Formic Acid (98%)
Amberlite IR-120
80 (MW)
2.0
70 - 75
Moderate
High (Green chemistry, reusable)
Neat Formic Acid
None
100
24.0
< 40
Poor (Quinoline side-products)
High (Cheap, but ineffective here)
Workflow & Pathway Visualization
The logical selection of a formylating agent dictates the reaction pathway and the ultimate purity of the product.
Reaction pathways for 2-aminoacetophenone formylation comparing reagent efficiency and selectivity.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific observable checkpoints that confirm the mechanistic steps are proceeding correctly.
Protocol 1: Synthesis via Acetic Formic Anhydride (AFA)[4][5]
Best for maximum yield and preserving heat-sensitive functional groups.
Step 1: In situ Generation of AFA
In a dry, round-bottom flask under N₂, add 5.0 equivalents of formic acid (98%).
Slowly drop in 2.0 equivalents of acetic anhydride.
Heat the mixture to 50 °C for 2 hours.
Causality & Validation: AFA is thermally unstable and cannot be stored. Heating promotes the formation of the mixed anhydride. The validation of this step is the absence of an exothermic reaction upon further addition of acetic anhydride.
Step 2: Formylation
Cool the AFA mixture strictly to 0 °C using an ice bath.
Dissolve 2-aminoacetophenone (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the AFA solution.
Causality: The reaction is highly exothermic. Adding the amine at 0 °C prevents the thermal degradation of AFA into carbon monoxide and prevents di-formylation.
Allow the reaction to warm to room temperature and stir for 1.5 hours.
Step 3: Self-Validation & Workup
TLC Check: Spot the reaction mixture against the starting material (Hexane:EtOAc 7:3). 2-aminoacetophenone is bright yellow and UV-active. The disappearance of this yellow spot and the appearance of a lower Rf UV-active spot confirms complete conversion.
Pour the mixture over crushed ice and slowly neutralize with saturated aqueous NaHCO₃.
Validation: Copious CO₂ bubbling will occur. The quench is only complete when bubbling ceases and the aqueous layer tests at pH ~7.5. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure N-(2-acetylphenyl)formamide.
Protocol 2: Synthesis via Triethyl Orthoformate and Solid Acid[6]
Best for scale-up, avoiding moisture-sensitive reagents, and simplifying workup.
Step 1: Catalyst Preparation
Add 1.0 g of silica gel (230-400 mesh) to a beaker. Slowly add 0.2 mL of concentrated H₂SO₄ while stirring vigorously with a glass rod until a free-flowing powder is obtained.
Step 2: Formylation
In a round-bottom flask, combine 2-aminoacetophenone (1.0 eq) and triethyl orthoformate (4.0 eq).
Causality: TEOF acts as both the formylating agent and the solvent, driving the equilibrium forward.
Add 20% w/w of the prepared H₂SO₄/SiO₂ catalyst.
Attach a reflux condenser and heat to 65 °C for 3 hours.
Step 3: Self-Validation & Workup
TLC Check: Monitor the disappearance of the starting material.
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a sintered glass funnel to remove the solid acid catalyst.
Causality & Validation: Removing the solid acid immediately halts the reaction. Because the acid is immobilized, the filtrate remains neutral, preventing the hydrolysis of the newly formed formamide during solvent evaporation. Concentrate the filtrate under reduced pressure to obtain the product.
n-(2-acetylphenyl)formamide quantitative purity determination by qNMR
Introduction: The Analytical Dilemma N-(2-acetylphenyl)formamide (CAS 5257-06-7) is a highly valuable intermediate in organic synthesis and medicinal chemistry, characterized by its ortho-substituted acetyl and formamide...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Dilemma
N-(2-acetylphenyl)formamide (CAS 5257-06-7) is a highly valuable intermediate in organic synthesis and medicinal chemistry, characterized by its ortho-substituted acetyl and formamide functional groups[1]. In drug development, accurately determining the absolute purity of such intermediates is a strict regulatory prerequisite.
Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default methodology for purity assessment[2]. However, HPLC presents a fundamental limitation: it is a relative chromatographic method. To achieve absolute quantification, HPLC requires a certified reference material (CRM) of the exact same analyte[3]. Without it, scientists must rely on relative area normalization, which inherently overestimates purity by failing to detect NMR-silent or non-chromophoric impurities such as residual solvents, inorganic salts, and water[4][5].
Quantitative Nuclear Magnetic Resonance (qNMR) solves this dilemma. Operating on the principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, qNMR allows for absolute purity determination using a structurally unrelated, universal Internal Standard (IS)[3][6]. This guide details the self-validating methodology for utilizing
1
H qNMR to determine the absolute purity of N-(2-acetylphenyl)formamide.
Logical Framework & Methodological Comparison
Before executing the protocol, it is critical to understand the logical relationship and operational differences between qNMR and HPLC.
Figure 1: Logical comparison of qNMR and HPLC-UV for purity assessment methodologies.
Data Presentation: qNMR vs. HPLC Performance Metrics
The following table objectively compares the performance of both techniques when analyzing N-(2-acetylphenyl)formamide.
Extensive (column, mobile phase, gradient optimization)[2]
Causality in Experimental Design: Internal Standard Selection
The cornerstone of a robust qNMR assay is the selection of the Internal Standard (IS). The IS must be highly pure, soluble in the chosen deuterated solvent, stable, and—most importantly—its NMR signals must not overlap with the analyte[4][8].
Why Maleic Acid?
For N-(2-acetylphenyl)formamide, the
1
H NMR spectrum in DMSO-d6 features:
An acetyl methyl singlet at ~2.6 ppm.
Aromatic protons multiplet at 7.1–8.0 ppm.
A formyl proton singlet/doublet at ~8.4 ppm.
Maleic acid is the optimal IS because it produces a single, sharp resonance at 6.26 ppm [4]. This falls perfectly into the baseline gap between the analyte's aliphatic and aromatic regions, guaranteeing zero integration overlap. Furthermore, maleic acid is readily available as a highly characterized CRM[4][9].
Experimental Protocol: A Self-Validating Workflow
To ensure analytical trustworthiness, this protocol is designed as a self-validating system. Every critical parameter is strictly controlled to eliminate systemic bias.
Figure 2: Step-by-step experimental workflow for absolute qNMR purity determination.
Step 1: System Suitability Test (SST)
Before analyzing the unknown sample, validate the spectrometer's quantitative fidelity.
Prepare a control mixture of two known CRMs (e.g., Maleic Acid and DSS-d6)[9].
Acquire the spectrum and calculate the molar ratio.
Validation Gate: The calculated ratio must match the gravimetric ratio within ±1.0%. If it fails, recalibrate the instrument's pulse width (90° pulse).
Step 2: Gravimetric Preparation
Causality: Gravimetric error is the largest source of uncertainty in qNMR. Standard balances introduce unacceptable relative errors at low milligram scales[9][10].
Using an ultra-microbalance (1 µg readability), accurately weigh ~10.0 mg of N-(2-acetylphenyl)formamide into a clean glass vial[9][10].
Accurately weigh ~5.0 mg of Maleic Acid CRM into the same vial. Record exact masses to 5 decimal places.
Step 3: Dissolution
Add 0.6 mL of high-purity DMSO-d6 (≥99.9% D) to the vial.
Vortex thoroughly until complete dissolution is achieved. Incomplete dissolution causes line broadening and skews integration[8].
Transfer the solution to a 5 mm precision NMR tube.
Step 4: NMR Acquisition Parameters
Causality: NMR signals depend on the longitudinal relaxation time (
T1
) of the excited nuclei. If the inter-pulse delay (
D1
) is too short, slower-relaxing protons will be under-represented, destroying quantitative accuracy[6].
Pulse Sequence: 1D proton sequence with a 90° excitation pulse.
Relaxation Delay (
D1
): Set
D1≥5×T1
of the slowest relaxing proton in the mixture (typically ≥ 30 seconds for small molecules)[6].
Number of Scans (NS): Minimum of 32 to 64 scans to ensure a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.
Spectral Width: Ensure the window covers at least -2 to 14 ppm.
Step 5: Data Processing & Absolute Purity Calculation
Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform.
Perform rigorous manual phase correction (zero and first order) and baseline correction. Causality: Distorted baselines artificially inflate or deflate integral areas[6][10].
Integrate the Maleic Acid singlet at 6.26 ppm (
Istd
) and the N-(2-acetylphenyl)formamide acetyl methyl singlet at ~2.6 ppm (
Ix
).
Calculate the absolute purity (
Px
) using the fundamental qNMR mass balance equation[6][10]:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
Where:
Ix
,
Istd
= Integrals of the analyte and internal standard.
Nx
,
Nstd
= Number of protons (3 for analyte methyl, 2 for maleic acid).
Mx
,
Mstd
= Molar masses (163.17 g/mol for analyte, 116.07 g/mol for maleic acid).
Wx
,
Wstd
= Exact gravimetric weights.
Pstd
= Certified purity of the Maleic Acid CRM.
Conclusion
For the rigorous characterization of N-(2-acetylphenyl)formamide, qNMR provides an elegant, orthogonal, and direct method for absolute purity determination. By leveraging a universal internal standard like maleic acid and adhering to strict gravimetric and relaxation parameters, researchers can bypass the costly and time-consuming reliance on analyte-specific HPLC reference standards, ensuring uncompromised scientific integrity in drug development workflows.
References
CAS 5257-06-7: N-(2-acetylphenyl)formamide | CymitQuimica. cymitquimica.com. 1